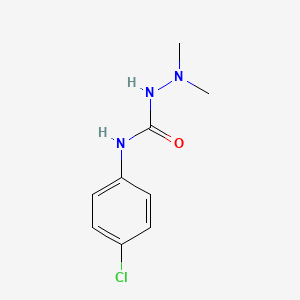
9-Methyl-trans-decalone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-trans-decalone is an organic compound belonging to the class of decalones, which are bicyclic molecules consisting of two fused cyclohexane rings The “trans” configuration indicates that the substituents at the bridgehead carbons are on opposite sides of the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-trans-decalone typically involves the alkylation of trans-1-decalone. Direct alkylation often leads to the formation of the 2-alkyl derivative, so blocking the 2-position is necessary to obtain the desired 9-alkyl product. This can be achieved through a series of steps involving the formation of enolate intermediates and subsequent alkylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of enolate chemistry and selective alkylation, are likely employed on a larger scale with optimizations for yield and purity.
化学反応の分析
Types of Reactions
9-Methyl-trans-decalone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it to different hydrocarbons.
Substitution: It can participate in substitution reactions, particularly at the methyl group or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 9-methyl-trans-decalol, while reduction could produce various hydrocarbons.
科学的研究の応用
9-Methyl-trans-decalone has several applications in scientific research:
作用機序
The mechanism of action of 9-Methyl-trans-decalone involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a precursor to bioactive molecules that interact with specific enzymes or receptors. The exact pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Decalin: The parent compound, bicyclo[4.4.0]decane, exists in both cis and trans forms.
9-Methyl-cis-decalone: The cis isomer of 9-Methyl-decalone, which has different stereochemistry and properties.
Other Methyl-decalones: Compounds with methyl groups at different positions on the decalone ring system.
Uniqueness
9-Methyl-trans-decalone is unique due to its specific stereochemistry, which influences its reactivity and applications. The trans configuration provides distinct conformational stability and reactivity compared to its cis counterpart .
特性
CAS番号 |
938-07-8 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3 |
InChIキー |
QAFCUHJMKAQBFU-UHFFFAOYSA-N |
正規SMILES |
CC12CCCCC1CC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


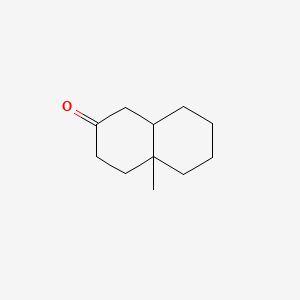
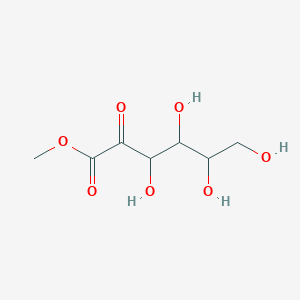
![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
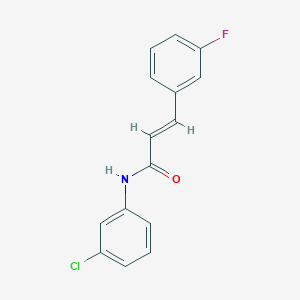
![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)
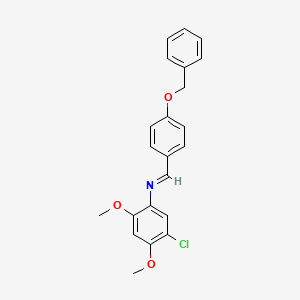
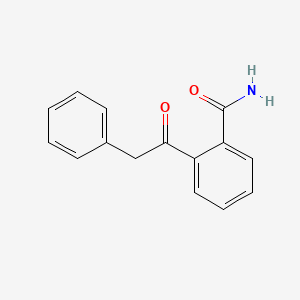



![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)

